molecular formula C17H16N2OS B5605481 2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine

2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B5605481
M. Wt: 296.4 g/mol
InChI Key: UPVHGDWZQDTNEQ-UHFFFAOYSA-N
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Description

2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features a thieno[2,3-b]pyridine core with benzoyl and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step reactions. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine core. Subsequent steps include diazotization of the amino group and nucleophilic substitution to introduce the benzoyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyl group or the thieno[2,3-b]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoyl-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-9-10(2)13-14(18)16(21-17(13)19-11(9)3)15(20)12-7-5-4-6-8-12/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHGDWZQDTNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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